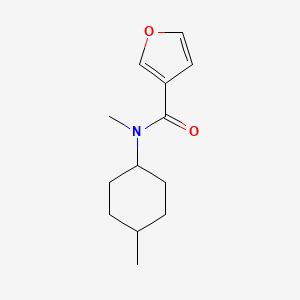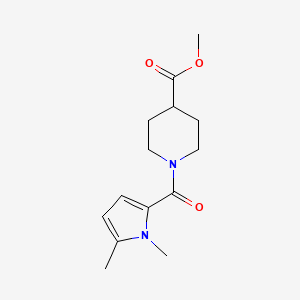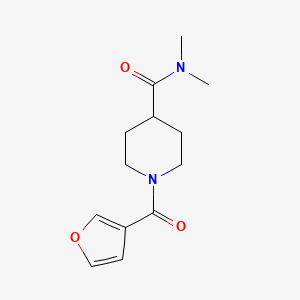
N-cycloheptyl-N-methylpyridine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cycloheptyl-N-methylpyridine-4-carboxamide, also known as CAY10566, is a chemical compound that belongs to the class of pyridine carboxamides. This compound has gained significant attention in scientific research due to its potential applications in the field of neuroscience, particularly in the study of pain and inflammation.
Wirkmechanismus
N-cycloheptyl-N-methylpyridine-4-carboxamide acts as a competitive antagonist of TRPV1 by binding to the channel pore and preventing the influx of calcium ions into the cell. This inhibition of TRPV1 activity results in a decrease in the release of pro-inflammatory neuropeptides such as substance P and calcitonin gene-related peptide (CGRP), which are involved in the transmission of pain and inflammation signals.
Biochemical and Physiological Effects:
Studies have shown that this compound is highly selective for TRPV1 and does not affect other ion channels or receptors. This selectivity is important in avoiding unwanted side effects that may arise from the inhibition of other channels or receptors. In addition, the compound has been shown to have good pharmacokinetic properties, including good oral bioavailability and a long half-life, making it a promising candidate for further development.
Vorteile Und Einschränkungen Für Laborexperimente
The use of N-cycloheptyl-N-methylpyridine-4-carboxamide in lab experiments has several advantages, including its high selectivity for TRPV1, good pharmacokinetic properties, and potential therapeutic applications in the treatment of pain and inflammation. However, there are also some limitations to its use, including its relatively high cost compared to other TRPV1 inhibitors and the need for further preclinical and clinical studies to evaluate its safety and efficacy.
Zukünftige Richtungen
There are several future directions for the study of N-cycloheptyl-N-methylpyridine-4-carboxamide, including:
1. Further preclinical studies to evaluate its safety and efficacy in various disease models.
2. Clinical trials to determine its potential therapeutic applications in humans.
3. Development of more potent and selective TRPV1 inhibitors based on the structure of this compound.
4. Investigation of the potential use of TRPV1 inhibitors in combination with other therapies for the treatment of pain and inflammation.
5. Exploration of the role of TRPV1 in other physiological processes beyond pain and inflammation, such as thermoregulation and metabolism.
Synthesemethoden
The synthesis of N-cycloheptyl-N-methylpyridine-4-carboxamide involves the reaction of cycloheptylamine and N-methyl-4-pyridinecarboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The reaction is carried out in a suitable solvent such as dichloromethane, and the product is obtained after purification by column chromatography.
Wissenschaftliche Forschungsanwendungen
N-cycloheptyl-N-methylpyridine-4-carboxamide has been extensively studied for its potential use as a selective inhibitor of the transient receptor potential vanilloid 1 (TRPV1) ion channel. TRPV1 is a non-selective cation channel that is expressed in sensory neurons and plays a crucial role in the transmission of pain and inflammation signals. Inhibition of TRPV1 has been shown to be effective in reducing pain and inflammation in preclinical models of various diseases, including arthritis, neuropathic pain, and inflammatory bowel disease.
Eigenschaften
IUPAC Name |
N-cycloheptyl-N-methylpyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-16(13-6-4-2-3-5-7-13)14(17)12-8-10-15-11-9-12/h8-11,13H,2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKPUGZONNPWFHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCCC1)C(=O)C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-cyclooctyl-2-[[4-(4-methylphenyl)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]sulfanyl]acetamide](/img/structure/B7504777.png)




![7-Hydroxy-8-methyl-4-[(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylmethyl]chromen-2-one](/img/structure/B7504813.png)
![2-chloro-N-[3-(1H-indol-3-yl)-1-oxo-1-[[3-(trifluoromethyl)phenyl]methylamino]propan-2-yl]benzamide](/img/structure/B7504820.png)




![2-[[5-(2-chlorophenyl)-4-(2,5-dimethylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-methylacetamide](/img/structure/B7504845.png)

![[4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]-pyridin-3-ylmethanone](/img/structure/B7504864.png)
